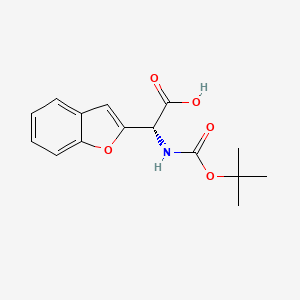

(R)-2-(Benzofuran-2-YL)-2-((tert-butoxycarbonyl)amino)acetic acid

Description

(R)-2-(Benzofuran-2-YL)-2-((tert-butoxycarbonyl)amino)acetic acid is a chiral Boc-protected amino acid derivative featuring a benzofuran-2-yl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors or anticancer agents, where stereochemistry and functional group stability are paramount . The benzofuran moiety contributes to aromatic interactions in biological systems, while the tert-butoxycarbonyl (Boc) group enhances stability during synthetic processes.

Properties

IUPAC Name |

(2R)-2-(1-benzofuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-12(13(17)18)11-8-9-6-4-5-7-10(9)20-11/h4-8,12H,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQAQRIXFNHRQN-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC2=CC=CC=C2O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzofuran-2-YL)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves the following steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chiral Center: The chiral center is introduced via asymmetric synthesis or chiral resolution techniques.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzofuran-2-YL)-2-((tert-butoxycarbonyl)amino)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Formation of reduced benzofuran derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Research indicates that benzofuran derivatives, including (R)-2-(Benzofuran-2-YL)-2-((tert-butoxycarbonyl)amino)acetic acid, exhibit antibacterial activity. These compounds can serve as active ingredients in pharmaceutical formulations aimed at treating microbial infections. The mechanism of action often involves the inhibition of bacterial enzymes, which can enhance the efficacy of existing antibiotics when used in combination therapies .

Drug Development

Pharmaceutical Formulations

The compound is utilized in the development of novel pharmaceutical agents. Its structural characteristics allow it to be modified for enhanced bioactivity and pharmacokinetic properties. For instance, modifications to the benzofuran core can lead to derivatives with improved solubility and stability, which are crucial for drug formulation .

Cancer Research

Recent studies have identified this compound as a promising candidate in cancer therapy. It has been found to inhibit specific cellular pathways that are crucial for tumor growth and metastasis. This compound's ability to selectively target cancer cells while sparing normal cells makes it a valuable asset in the search for new anticancer drugs .

Biological Research

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor, particularly against CDC42, a protein involved in cell signaling pathways that regulate cell growth and differentiation. Inhibitors of CDC42 have shown promise in treating various cancers and other diseases characterized by aberrant cell signaling .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Researchers have conducted extensive studies to determine how modifications to the benzofuran structure affect biological activity. Key findings include:

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

-

Case Study 1: Antibacterial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria when tested in vitro. The findings suggest potential applications in developing new antibiotics . -

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines showed that this compound effectively inhibited cell proliferation and induced apoptosis, supporting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ®-2-(Benzofuran-2-YL)-2-((tert-butoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, modulating their activity. The Boc-protected amino acid moiety can be deprotected under physiological conditions, allowing the compound to exert its effects.

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound is compared to structurally related Boc-protected amino acids and heterocyclic derivatives (Table 1).

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Benzofuran vs. Adamantane : The benzofuran-2-yl group (target) provides planar aromaticity for π-π stacking, whereas adamantane () enhances lipophilicity and metabolic stability due to its bulky, rigid structure.

- Substituent Position : The benzofuran-3-yl analog () may exhibit altered binding affinity compared to the 2-yl isomer due to differences in electronic distribution.

- Protecting Groups : The Boc group (target) offers acid-labile protection, contrasting with the base-sensitive benzyloxycarbonyl group in .

Stereochemical Considerations

The R-configuration in the target compound is critical for biological activity. For example, in type D inhibitors (e.g., CW1–CW10), the R-configuration at the α-carbon correlates with anticancer activity, whereas S-configured analogs (type L inhibitors, CW11–CW20) show divergent potency . This highlights the importance of chiral synthesis in optimizing therapeutic efficacy.

Physicochemical Properties

Table 2: Physicochemical Properties

Key Observations :

- The target compound’s benzofuran group balances moderate lipophilicity (logP ~2.1) with aqueous solubility, whereas the adamantane derivative () is highly lipophilic (logP ~3.5), favoring membrane permeability but limiting solubility.

- The azetidine-containing analog () exhibits higher polarity due to the nitrogen-rich heterocycle, enhancing solubility in polar solvents.

Biological Activity

(R)-2-(Benzofuran-2-YL)-2-((tert-butoxycarbonyl)amino)acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran moiety attached to an amino acid structure, specifically incorporating a tert-butoxycarbonyl (Boc) group. This structural configuration is significant as it influences the compound's solubility, stability, and biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammation. For instance, studies have highlighted its ability to inhibit glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in neuroinflammatory processes and Alzheimer's disease pathology .

- Antimicrobial Activity : Benzofuran derivatives have been noted for their antimicrobial properties. Similar compounds have demonstrated efficacy against various pathogens, including Mycobacterium tuberculosis and other bacterial strains, suggesting that this compound may possess similar activity .

- Cell Proliferation Inhibition : The compound's structural attributes allow it to interact with cellular pathways that regulate cell growth and apoptosis. It has been observed to inhibit cell proliferation in specific cancer cell lines, indicating potential as an anticancer agent .

Biological Activity Data

Case Studies

- GSK-3β Inhibition and Neuroinflammation : A study evaluated the effects of GSK-3β inhibitors on neuroinflammatory markers in vitro. The results indicated that treatment with the compound significantly reduced levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), suggesting its potential utility in treating neurodegenerative diseases .

- Antimycobacterial Screening : A series of benzofuran derivatives were screened for their antimycobacterial activity against M. tuberculosis. Among these, compounds structurally related to this compound exhibited promising results, with low cytotoxicity towards mammalian cells while maintaining high efficacy against bacterial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.